molecular formula C5H10N2O B032541 4-(Aminomethyl)pyrrolidin-2-one CAS No. 676627-00-2

4-(Aminomethyl)pyrrolidin-2-one

Cat. No.: B032541
CAS No.: 676627-00-2
M. Wt: 114.15 g/mol
InChI Key: TXFBWVRKVAEOPA-UHFFFAOYSA-N
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Description

4-(Aminomethyl)pyrrolidin-2-one is a heterocyclic organic compound featuring a five-membered pyrrolidine ring with an aminomethyl group at the 4-position and a ketone group at the 2-position. This compound is of significant interest due to its versatile applications in medicinal chemistry and organic synthesis.

Future Directions

The pyrrolidine ring, including 4-(Aminomethyl)pyrrolidin-2-one, is a versatile scaffold for novel biologically active compounds . Future research could focus on the design of new pyrrolidine compounds with different biological profiles . This could involve exploring different synthetic strategies and investigating the influence of steric factors on biological activity .

Mechanism of Action

Target of Action

4-(Aminomethyl)pyrrolidin-2-one is a derivative of the pyrrolidine ring, a nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Mode of Action

The pyrrolidine ring and its derivatives, including pyrrolidine-2-one, have been reported to interact with their targets in a way that is influenced by the stereochemistry of the molecule . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Biochemical Pathways

Pyrrolidine derivatives have been reported to influence various biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

The physicochemical parameters of pyrrolidine and its derivatives have been compared with those of the parent aromatic pyrrole and cyclopentane , which may provide some insights into its pharmacokinetic properties.

Result of Action

Pyrrolidine derivatives have been reported to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Action Environment

The influence of steric factors on the biological activity of pyrrolidine derivatives has been investigated , suggesting that the spatial orientation of substituents and the stereochemistry of the molecule can influence its action.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)pyrrolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-aminobutyric acid with formaldehyde under acidic conditions, leading to the formation of the pyrrolidine ring. Another approach involves the use of N-protected amino alcohols, which undergo cyclization upon activation of the hydroxyl group via orthoesters .

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation of suitable precursors. The use of metal catalysts such as palladium or nickel facilitates the reduction of intermediate compounds to yield the desired product with high efficiency .

Chemical Reactions Analysis

Types of Reactions: 4-(Aminomethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(Aminomethyl)pyrrolidin-2-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is investigated for its potential as a pharmacophore in drug design, particularly in the development of central nervous system (CNS) agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Uniqueness: 4-(Aminomethyl)pyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the aminomethyl and ketone groups allows for versatile functionalization and interaction with various molecular targets .

Properties

IUPAC Name

4-(aminomethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O/c6-2-4-1-5(8)7-3-4/h4H,1-3,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFBWVRKVAEOPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90599599
Record name 4-(Aminomethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676627-00-2
Record name 4-(Aminomethyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90599599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(aminomethyl)pyrrolidin-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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